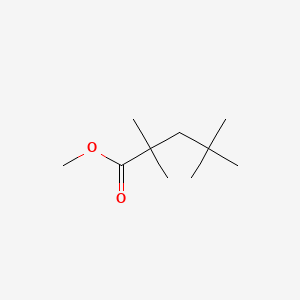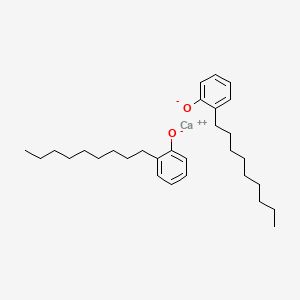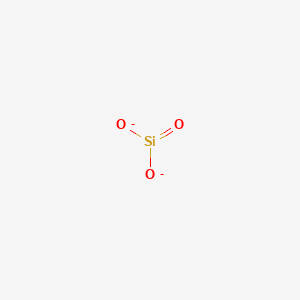
Silicate (SiO32-)
描述
Silicate (SiO32-) is a polyatomic anion consisting of silicon and oxygen. It is a member of the silicate family, which includes various anions with silicon-oxygen tetrahedra. Silicates are abundant in the Earth’s crust and are found in minerals, rocks, and soils. They play a crucial role in various geological and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Silicate (SiO32-) can be synthesized through various methods. One common method involves the reaction of silicon dioxide (SiO2) with sodium carbonate (Na2CO3) at high temperatures. The reaction produces sodium silicate (Na2SiO3), which can then be dissolved in water to form silicate ions.
Industrial Production Methods
Industrially, silicates are produced by fusing an alkali metal carbonate with sand in an electric furnace at about 1400°C. This process yields sodium silicate, which can be further processed to obtain different forms of silicates. Another method involves the extraction of silica from natural sources such as quartz and quartzite, followed by its conversion to silicate through chemical reactions.
化学反应分析
Types of Reactions
Silicate (SiO32-) undergoes various chemical reactions, including:
Oxidation and Reduction: Silicates can participate in redox reactions, although they are generally more stable in their oxidized form.
Substitution: Silicate ions can undergo substitution reactions where other anions or cations replace the oxygen or silicon atoms.
Polymerization: Silicate ions can polymerize to form more complex structures, such as chains, sheets, or three-dimensional frameworks.
Common Reagents and Conditions
Common reagents used in silicate reactions include acids, bases, and other silicate compounds. Reaction conditions vary depending on the desired product and can range from ambient temperature to high-temperature processes.
Major Products
The major products formed from silicate reactions include various silicate minerals, such as olivine, pyroxene, and amphiboles. These minerals have diverse applications in geology, materials science, and industry.
科学研究应用
Silicate (SiO32-) has numerous scientific research applications:
Chemistry: Silicates are used as catalysts, adsorbents, and in the synthesis of other compounds.
Biology: Silicates play a role in biomineralization processes and are studied for their potential in tissue engineering and regenerative medicine.
Medicine: Silicate-based materials are used in drug delivery systems, bone regeneration, and dental applications.
Industry: Silicates are used in the production of glass, ceramics, cement, and as additives in various industrial processes.
作用机制
The mechanism of action of silicate (SiO32-) involves its interaction with other molecules and ions. Silicate ions can form strong bonds with metal cations, leading to the formation of stable structures. In biological systems, silicates can influence cell proliferation, differentiation, and mineralization processes. The molecular targets and pathways involved include various enzymes, receptors, and signaling molecules.
相似化合物的比较
Silicate (SiO32-) can be compared with other silicate anions, such as orthosilicate (SiO44-), metasilicate (SiO32-), and pyrosilicate (Si2O76-). Each of these anions has unique structural and chemical properties. For example, orthosilicate has a simpler structure with isolated tetrahedra, while metasilicate forms chains, and pyrosilicate forms more complex structures. The uniqueness of silicate (SiO32-) lies in its versatility and ability to form various polymeric structures.
List of Similar Compounds
- Orthosilicate (SiO44-)
- Metasilicate (SiO32-)
- Pyrosilicate (Si2O76-)
Silicate (SiO32-) stands out due to its widespread occurrence and diverse applications in both natural and industrial processes.
属性
IUPAC Name |
dioxido(oxo)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O3Si/c1-4(2)3/q-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOAJNCLCKBIMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Si-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165996 | |
| Record name | Silicate (SiO32-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.083 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15593-90-5 | |
| Record name | Silicate (SiO32-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicate (SiO32-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13818729.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
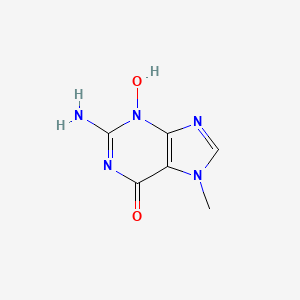
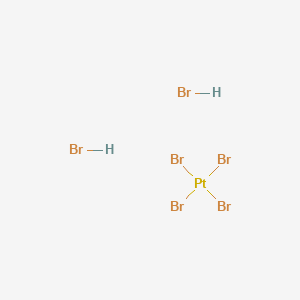


![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
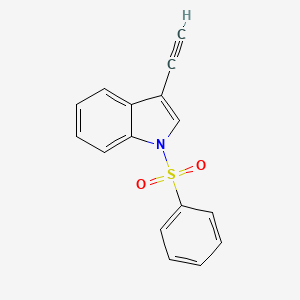
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
